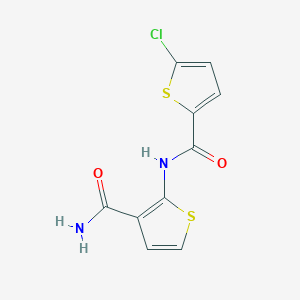

N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

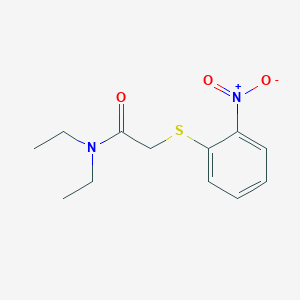

N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential applications in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

Applications De Recherche Scientifique

Antimicrobial Activity

Thiophene derivatives have garnered attention as potential antimicrobial agents. In a study by Sharma et al., newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species. Notably, compounds d1, d2, and d3 displayed promising antimicrobial effects . The thiophene core likely contributes to this activity by interfering with bacterial lipid biosynthesis.

Anticancer Properties

Cancer remains a significant global health challenge, necessitating novel therapeutic approaches. The same study investigated the anticancer activity of these derivatives against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Compounds d6 and d7 emerged as the most active against breast cancer cells. Molecular docking studies further revealed that compounds d1, d2, d3, d6, and d7 could serve as lead compounds for rational drug design .

Organic Semiconductors and OLEDs

Thiophene-based molecules play a crucial role in organic electronics. They are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The conjugated structure of thiophenes allows efficient charge transport, making them valuable components in electronic devices .

Corrosion Inhibition

Thiophene derivatives find applications as corrosion inhibitors. Their presence in industrial chemistry helps protect metals and alloys from degradation due to environmental factors. By forming protective layers on metal surfaces, these compounds mitigate corrosion and extend material lifespan .

Pharmacological Properties

Thiophene-containing molecules exhibit diverse pharmacological effects:

- Anti-inflammatory : Some thiophenes possess anti-inflammatory properties, making them relevant in treating inflammatory conditions .

- Antihypertensive : Certain thiophene-based drugs exhibit antihypertensive effects .

- Anti-atherosclerotic : Thiophenes may contribute to preventing atherosclerosis .

Materials Science

Thiophene derivatives are essential in materials science. They contribute to the development of organic semiconductors, conductive polymers, and functional materials. Researchers explore their properties for applications in sensors, coatings, and optoelectronic devices .

Mécanisme D'action

Target of Action

N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide, also known as 2-(5-chlorothiophene-2-amido)thiophene-3-carboxamide, primarily targets the 5′-nucleotidase cytosolic II (NT5C2) gene . This gene plays a crucial role in the metabolism of nucleotides, the building blocks of DNA and RNA, in cells .

Mode of Action

The compound interacts with its target, NT5C2, by inhibiting its function . This inhibition is achieved through the compound’s ability to bind to the active site of the NT5C2 enzyme, preventing it from carrying out its normal function . The result is a disruption in the normal metabolism of nucleotides within the cell .

Biochemical Pathways

The inhibition of NT5C2 affects the purine metabolic pathway, which is responsible for the synthesis and degradation of purines that are essential components of DNA, RNA, and cellular energy molecules . The downstream effects of this disruption can lead to an imbalance in nucleotide pools and impact various cellular processes, including DNA replication and repair, RNA transcription, and energy metabolism .

Pharmacokinetics

The compound’s effectiveness in vitro and in vivo suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effect .

Result of Action

The molecular effect of N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide’s action is the inhibition of NT5C2, leading to disruption in nucleotide metabolism . On a cellular level, this can lead to cell cycle arrest and apoptosis, particularly in cells that are heavily dependent on nucleotide metabolism, such as rapidly dividing cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other metabolites or drugs could potentially impact the compound’s stability and its ability to bind to and inhibit nt5c2 .

Propriétés

IUPAC Name |

2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S2/c11-7-2-1-6(17-7)9(15)13-10-5(8(12)14)3-4-16-10/h1-4H,(H2,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZPASXPWKCZEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbamoylthiophen-2-yl)-5-chlorothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586517.png)

![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)

![8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2586527.png)

![4-Methylsulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)

![[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2586530.png)

![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole](/img/structure/B2586532.png)

![N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2586537.png)